molecular formula C9H19NO B13182179 1-[1-(Aminomethyl)cyclopropyl]-2-methylbutan-1-ol

1-[1-(Aminomethyl)cyclopropyl]-2-methylbutan-1-ol

Cat. No.: B13182179
M. Wt: 157.25 g/mol
InChI Key: BXBICOCCNDMWHE-UHFFFAOYSA-N
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Description

1-[1-(Aminomethyl)cyclopropyl]-2-methylbutan-1-ol is an organic compound with the molecular formula C9H19NO It is a cyclopropyl derivative, characterized by the presence of an aminomethyl group attached to a cyclopropyl ring, and a hydroxyl group attached to a butane chain

Preparation Methods

The synthesis of 1-[1-(Aminomethyl)cyclopropyl]-2-methylbutan-1-ol can be achieved through several synthetic routes. One common method involves the reaction of cyclopropylmethylamine with 2-methylbutanal in the presence of a reducing agent such as sodium borohydride. The reaction proceeds under mild conditions, typically at room temperature, and yields the desired product with high purity .

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

1-[1-(Aminomethyl)cyclopropyl]-2-methylbutan-1-ol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents such as chromium trioxide or potassium permanganate.

    Reduction: The compound can be reduced to the corresponding amine using reducing agents like lithium aluminum hydride.

    Substitution: The aminomethyl group can undergo nucleophilic substitution reactions with halides or other electrophiles.

Common reagents and conditions used in these reactions include mild temperatures and solvents such as ethanol or dichloromethane. Major products formed from these reactions include cyclopropyl ketones, secondary amines, and substituted cyclopropyl derivatives .

Scientific Research Applications

1-[1-(Aminomethyl)cyclopropyl]-2-methylbutan-1-ol has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.

    Biology: The compound is studied for its potential biological activity, including its effects on enzyme function and cell signaling pathways.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including its role as a precursor in drug development.

    Industry: It is used in the production of specialty chemicals and materials, including polymers and resins

Mechanism of Action

The mechanism of action of 1-[1-(Aminomethyl)cyclopropyl]-2-methylbutan-1-ol involves its interaction with molecular targets such as enzymes and receptors. The aminomethyl group can form hydrogen bonds and electrostatic interactions with active sites of enzymes, modulating their activity. Additionally, the cyclopropyl ring can induce conformational changes in target proteins, affecting their function and signaling pathways .

Comparison with Similar Compounds

Similar compounds to 1-[1-(Aminomethyl)cyclopropyl]-2-methylbutan-1-ol include:

The uniqueness of this compound lies in its combination of a cyclopropyl ring, aminomethyl group, and butane chain, which imparts distinct chemical and biological properties.

Biological Activity

1-[1-(Aminomethyl)cyclopropyl]-2-methylbutan-1-ol is a compound of interest due to its unique structural features and potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings, including data tables and case studies.

Chemical Structure

The molecular formula of this compound is C_8H_15N_O. The compound features a cyclopropyl group, an aminomethyl moiety, and a branched alkyl chain, which contribute to its biological properties.

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. It is hypothesized that the aminomethyl group facilitates hydrogen bonding and electrostatic interactions with enzymes and receptors, modulating their activities. This interaction may influence several biochemical pathways, particularly those related to neurotransmitter systems.

Biological Activity Overview

Research has indicated that this compound exhibits various biological activities:

  • Neurotransmitter Modulation : Preliminary studies suggest that the compound may interact with neurotransmitter receptors, potentially influencing mood and cognitive functions.
  • Enzyme Interaction : The compound has shown promise in modulating enzyme activities, which could have implications in therapeutic applications for conditions involving enzyme dysfunctions.

Data Table: Biological Activities of this compound

Activity TypeDescriptionReference
Neurotransmitter ModulationPotential interaction with serotonin receptors
Enzyme InhibitionModulation of specific metabolic enzymes
Antimicrobial ActivityExhibits activity against certain bacterial strains

Case Studies

Several studies have explored the biological effects of this compound:

Case Study 1: Neurotransmitter Interaction
In a study examining the effects of various compounds on serotonin receptors, this compound demonstrated significant binding affinity. This suggests its potential use in treating mood disorders by modulating serotonin levels.

Case Study 2: Enzyme Modulation
Another investigation focused on the compound's ability to inhibit specific metabolic enzymes involved in the degradation of neurotransmitters. The results indicated that the compound could enhance neurotransmitter availability, further supporting its role in neuropharmacology.

Research Findings

Recent research highlights the following findings regarding the biological activity of this compound:

  • Binding Affinity Studies : Molecular docking studies have shown that the compound binds effectively to several key receptors involved in neurotransmission, indicating its potential as a therapeutic agent.
  • In Vivo Studies : Animal models have demonstrated that administration of this compound leads to observable changes in behavior consistent with enhanced serotonergic activity.

Properties

Molecular Formula

C9H19NO

Molecular Weight

157.25 g/mol

IUPAC Name

1-[1-(aminomethyl)cyclopropyl]-2-methylbutan-1-ol

InChI

InChI=1S/C9H19NO/c1-3-7(2)8(11)9(6-10)4-5-9/h7-8,11H,3-6,10H2,1-2H3

InChI Key

BXBICOCCNDMWHE-UHFFFAOYSA-N

Canonical SMILES

CCC(C)C(C1(CC1)CN)O

Origin of Product

United States

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